
2-Methyl-2-butanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylene hydrate can be synthesized through the hydration of 2-methyl-2-butene in the presence of an acidic catalyst . Another method involves the Favorskii reaction, where acetone and acetylene react to form 2-methylbut-3-yn-2-ol, which is then hydrogenated using a Raney nickel catalyst to produce amylene hydrate .
Industrial Production Methods: Industrial production of amylene hydrate typically involves the hydration of 2-methyl-2-butene. This process is carried out in the presence of an acidic catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond .
Chemical Reactions Analysis
Types of Reactions: Amylene hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Industrial Applications
Solvent Use:
2-Methyl-2-butanol is widely utilized as a solvent in several industries due to its favorable properties such as low volatility and good solvency. It is commonly used in:
- Flavors and Fragrances: Acts as a solvent for flavor compounds in food products.
- Pharmaceuticals: Serves as a solvent in drug formulations and synthesis processes.
- Coatings and Resins: Used in the production of paints, varnishes, and coatings due to its ability to dissolve various resins.
Table 1: Industrial Applications of this compound
Application Area | Specific Use |
---|---|
Flavors | Solvent for flavor compounds |
Pharmaceuticals | Solvent in drug formulations |
Coatings | Production of paints and varnishes |
Corrosion Inhibitors | Component in corrosion protection |
Gums and Resins | Dissolving agent in resin formulations |
Research Applications
Organic Synthesis:
In organic chemistry, this compound is employed as a reagent or intermediate in various synthetic pathways. Its structure allows it to participate in reactions such as:
- Nucleophilic Substitution: Used to produce other alcohols or ethers.
- Dehydration Reactions: Converts to olefins under acidic conditions.
Biological Studies:
Research has explored the biological activities of this compound, particularly its effects on enzyme activity and metabolic pathways. It has been investigated for potential therapeutic properties due to its interaction with biological systems.
Table 2: Research Applications of this compound
Research Area | Application |
---|---|
Organic Chemistry | Intermediate in synthesis |
Enzyme Studies | Investigating enzyme interactions |
Metabolic Pathways | Studying metabolic effects |
Case Study 1: Use in Flavoring Agents
A study evaluated the efficacy of this compound as a solvent for various flavor compounds. The results indicated that it effectively enhanced the solubility of certain flavors, making it a preferred choice in the food industry.
Case Study 2: Pharmaceutical Formulations
In pharmaceutical research, this compound was tested as a solvent for active pharmaceutical ingredients (APIs). The findings demonstrated that it improved the stability and bioavailability of certain drugs when used in formulations.
Environmental Considerations
While this compound has beneficial applications, its environmental impact must be considered. It is classified as a volatile organic compound (VOC), which can contribute to air pollution if not managed properly during industrial use.
Mechanism of Action
The mechanism of action of amylene hydrate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- tert-Butyl alcohol (2-methyl-2-propanol)
- tert-Amyl alcohol (2-methyl-2-butanol)
- Isopropyl alcohol (2-propanol)
Comparison: Amylene hydrate is unique among these compounds due to its specific molecular structure, which imparts distinct physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to tert-butyl alcohol and isopropyl alcohol . Additionally, its historical use as an anesthetic sets it apart from other similar alcohols .
Biological Activity
2-Methyl-2-butanol (MBT), a branched-chain alcohol belonging to the pentanol group, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the various biological effects of MBT, highlighting its mechanisms of action, research findings, and implications for therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : 88.15 g/mol
- Appearance : Colorless liquid with a camphor-like odor
- Solubility : Miscible with water and organic solvents
Research has demonstrated that MBT exhibits significant anti-cancer properties, particularly against human retinoblastoma cells (HXO-RB44). The compound's mechanisms include:
- Cell Cycle Arrest : MBT induces cell cycle arrest in the G2/M phase by modulating key regulatory proteins. Specifically, it increases the expression of p27 (a cyclin-dependent kinase inhibitor) while decreasing cyclin B1 levels, which are critical for the transition from G2 to mitosis. This results in inhibited cell proliferation and promotes apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis through various pathways, including the activation of autophagy-related processes. It has been shown to enhance light chain-3 (LC3) conversion, a marker associated with autophagy .
- Inhibition of PI3K/Akt Pathway : MBT's anti-cancer effects are mediated through the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This pathway's suppression leads to increased apoptosis and reduced viability of cancer cells .
In Vitro Studies
A study focused on HXO-RB44 cells revealed that MBT significantly inhibits cell viability in a dose-dependent manner. The estimated IC50 value was approximately 5 µM, indicating potent cytotoxic effects against cancerous cells while showing lower toxicity towards normal cells at similar concentrations .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 90 |
5 | 50 |
10 | 30 |
Case Studies
In a clinical context, MBT has been explored for its application in treating retinoblastoma. The findings suggest that low concentrations of MBT can effectively target cancerous cells while sparing healthy tissues, making it a promising candidate for therapeutic use in pediatric oncology .
Toxicological Considerations
While MBT shows promise as an anti-cancer agent, it is essential to note that higher concentrations may exhibit cytotoxicity towards normal cells. This dual effect necessitates careful dosage regulation in potential therapeutic applications to minimize adverse effects on healthy tissues .
Q & A
Basic Research Questions
Q. How should experimental protocols be designed for synthesizing derivatives of 2-Methyl-2-butanol in microscale organic reactions?
- Methodological Answer: A collaborative approach is recommended, where parallel reactions using this compound and structurally related alcohols (e.g., 1-butanol, 2-butanol) are conducted. During reflux periods, researchers can perform complementary experiments (e.g., purification steps) to optimize time. Data sharing among collaborators enables comparative analysis of reaction yields, kinetics, and product distributions . Key steps include:
- Reflux Conditions: Use sulfuric acid as a catalyst for dehydration reactions, monitoring temperature to avoid side products.
- Product Isolation: Employ fractional distillation or liquid-liquid extraction (LLE) based on solubility data (e.g., 70.7 g/L in water at 25°C) .
- Collaborative Analysis: Pool NMR and GC/MS data to identify structural variations in alkene products (e.g., 2-methyl-1-butene vs. 2-methyl-2-butene) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Hazard Mitigation: Classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200. Use fume hoods to prevent inhalation (TLV: 100 ppm) and wear nitrile gloves to avoid skin contact .
- First Aid: In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in flame-resistant cabinets (flash point: 19°C) away from oxidizers .
Q. How does solubility influence solvent selection for this compound in extraction processes?
- Methodological Answer:
- Phase Behavior: this compound is miscible with alcohols, ethers, and chloroform but has limited water solubility (70.7 g/L at 25°C). Ternary LLE measurements (e.g., with furfural and water) show temperature-dependent phase separation, making it suitable for separations at 298–401 K .
- Optimization: Use Hansen solubility parameters (δD, δP, δH) to predict miscibility with polar aprotic solvents. For hydrophobic systems, pair with alkanes or aromatic hydrocarbons .
Advanced Research Questions
Q. What mechanistic insights explain the formation of organic peroxides during acid-catalyzed oxidation of this compound?
- Methodological Answer:
- Reaction Pathways: In H₂SO₄–H₂O₂ systems, this compound undergoes carbocation formation (tertiary carbocation stability drives reactivity). This intermediate reacts with H₂O₂ to generate tert-amyl hydroperoxide (TAHP) and di-tert-amyl peroxide (DTAP), identified via real-time mass spectrometry (m/z 183 for organosulfates) .
- Kinetic Variability: Uptake coefficients (γ) follow this compound > 3-buten-2-ol > 2-butanol due to carbocation stability. Higher H₂SO₄ concentrations (70 wt%) accelerate TAHP formation .
Q. How can E1 and E2 elimination mechanisms be distinguished in dehydration reactions of this compound?
- Methodological Answer:
- Spectroscopic Analysis: Use ¹H-NMR to quantify alkene ratios (e.g., 2-methyl-1-butene vs. 2-methyl-2-butene). E1 mechanisms favor the more substituted alkene (Zaitsev product) via carbocation intermediates, while E2 may show anti-periplanar geometry influences .
- Kinetic Studies: Vary base strength (e.g., KOH vs. H₂SO₄). E2 reactions exhibit second-order kinetics (dependent on base concentration), whereas E1 is first-order .
Q. What molecular mechanisms underlie this compound’s suppression of retinoblastoma cell proliferation?
- Methodological Answer:
- Cell Cycle Arrest: In vitro studies show G0/G1 phase arrest via downregulation of cyclin D1 and CDK4. Autophagy induction is confirmed by LC3-II/LC3-I ratio increases and p62 degradation .
- Pathway Analysis: RNA-seq or Western blotting can identify mTOR pathway inhibition, a key regulator of autophagy. Use LC3-GFP transfection to visualize autophagosome formation .
Properties
IUPAC Name |
2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVEPNJUHWQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Record name | TERT-AMYL ALCOHOL | |
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DSSTOX Substance ID |
DTXSID0041436 | |
Record name | 2-Methyl-2-butanol | |
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Molecular Weight |
88.15 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley] | |
Record name | TERT-AMYL ALCOHOL | |
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Record name | 2-Butanol, 2-methyl- | |
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Record name | 2-Methyl-2-butanol | |
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Record name | 2-Methyl-2-butanol | |
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Boiling Point |
102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C | |
Record name | 2-METHYL-2-BUTANOL | |
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Flash Point |
67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP) | |
Record name | TERT-AMYL ALCOHOL | |
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Record name | 2-Methyl-2-butanol | |
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Record name | 2-METHYL-2-BUTANOL | |
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Solubility |
Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C | |
Record name | 2-METHYL-2-BUTANOL | |
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Record name | 2-Methyl-2-butanol | |
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Density |
0.8096 at 20 °C/4 °C | |
Record name | 2-METHYL-2-BUTANOL | |
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Vapor Pressure |
16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C | |
Record name | 2-Methyl-2-butanol | |
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Impurities |
Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter. | |
Record name | 2-METHYL-2-BUTANOL | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-85-4 | |
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Record name | 2-Methyl-2-butanol | |
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Record name | Amylene hydrate [NF] | |
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Record name | 2-Methyl-2-butanol | |
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Melting Point |
-9.1 °C, -8.4 °C | |
Record name | 2-METHYL-2-BUTANOL | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.